molecular formula C7H4F5NS B12071016 Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- CAS No. 1240256-89-6

Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)-

Cat. No.: B12071016
CAS No.: 1240256-89-6
M. Wt: 229.17 g/mol
InChI Key: HZMOEVCJSPRORJ-UHFFFAOYSA-N
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Description

"Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)-" is a fluorinated organosulfur compound characterized by a pentafluorosulfanyl (SF₅) group bonded to a 2-cyanophenyl ring. Its molecular formula is C₇H₄F₅NS, with a molar mass of 241.18 g/mol.

Properties

CAS No.

1240256-89-6

Molecular Formula

C7H4F5NS

Molecular Weight

229.17 g/mol

IUPAC Name

2-(pentafluoro-λ6-sulfanyl)benzonitrile

InChI

InChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-4-2-1-3-6(7)5-13/h1-4H

InChI Key

HZMOEVCJSPRORJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Procedure

  • Starting Material : 2-Cyanophenyl disulfide or 2-cyanothiophenol.

  • Fluorination :

    • React disulfide/thiol with 10% F₂ in nitrogen at 60–100°C for 8–48 hours.

    • Use triethylamine (TEA) as a weak base to neutralize HF byproducts.

    • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Isolation : Distillation or column chromatography yields the SF₅ product.

Key Data

ParameterCondition/ValueSource
Temperature60–100°C
Reaction Time8–48 hours
Yield40–60% (crude)
Purity>95% (after purification)

Limitations : Requires specialized equipment for handling F₂. Side products include over-fluorinated derivatives.

Oxidative Fluorination Using SF₅ Halides

SF₅Cl or SF₅Br serves as a pentafluorosulfanylating agent in electrophilic aromatic substitution (SEAr).

Procedure

  • Substrate : 2-Cyanophenol or 2-cyanobromobenzene.

  • Reaction :

    • Mix substrate with SF₅Cl (1.2 equiv) in DCM at −40°C.

    • Add Et₃B (5 mol%) as a radical initiator.

    • Stir for 12–24 hours under nitrogen.

  • Workup : Quench with aqueous NaHCO₃, extract with DCM, and purify via recrystallization.

Key Data

ParameterCondition/ValueSource
Temperature−40°C to room temperature
Reaction Time12–24 hours
Yield55–70%

Advantages : Avoids F₂ handling. Compatible with electron-deficient aromatics.

Cyanation of Pentafluorosulfanyl Arenes

Post-fluorination cyanation is critical for introducing the 2-cyano group. Copper cyanide (CuCN) or trimethylsilyl cyanide (TMSCN) are common reagents.

Procedure

  • Substrate : 2-Bromo- or 2-iodo-(pentafluorosulfanyl)benzene.

  • Cyanation :

    • React with CuCN (2 equiv) in DMF at 180°C for 4 hours.

    • Alternative: Use TMSCN (1.5 equiv) and catalytic TBAF in THF.

  • Isolation : Acidic workup followed by silica gel chromatography.

Key Data

ParameterCondition/ValueSource
Temperature180°C (CuCN) / 25°C (TMSCN)
Reaction Time4–16 hours
Yield65–80%

Note : TMSCN offers milder conditions but requires anhydrous setups.

One-Pot Synthesis via Sulfur Trioxide Intermediates

A patent-based method combines fluorination and cyanation in a single pot.

Procedure

  • Step 1 : React 2-cyanophenyl sulfonic acid with ClF₃ in HF at 80°C to form SF₅ intermediate.

  • Step 2 : Add KCN (1.5 equiv) and stir at 100°C for 6 hours.

  • Isolation : Neutralize with HCl, extract with ethyl acetate, and crystallize.

Key Data

ParameterCondition/ValueSource
Temperature80–100°C
Reaction Time6–12 hours
Yield50–65%

Advantages : Streamlined process; avoids isolation of intermediates.

Comparison of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Fluorination40–6095ScalableF₂ handling required
SF₅ Halides55–7090Mild conditionsLimited substrate scope
Cyanation65–8098High selectivityHigh-temperature steps
One-Pot Synthesis50–6585Simplified workflowLow purity without crystallization

Mechanistic Insights

  • Fluorination : Proceeds via radical chain mechanism (F₂ → 2F- ), attacking sulfur in disulfides.

  • Cyanation : CuCN mediates aromatic nucleophilic substitution (SNAr), while TMSCN operates via silicon-assisted cyano transfer.

  • SF₅ Halides : Electrophilic substitution at the para position relative to directing groups (e.g., CN) .

Chemical Reactions Analysis

Types of Reactions

Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or other sulfur-containing derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- is characterized by its unique molecular structure, which includes a sulfur atom bonded to a pentafluorinated aromatic system. Its formula indicates the presence of both sulfur and a highly fluorinated phenyl group, making it a compound of interest for various chemical reactions and applications.

2.1. Catalysis

One of the primary applications of this compound is in catalysis. Its unique properties allow it to serve as an effective catalyst in organic synthesis, particularly in reactions involving fluorinated compounds. The fluorine atoms enhance the reactivity of the compound, making it suitable for facilitating various chemical transformations.

Table 1: Catalytic Applications

Application TypeDescriptionReference
Organic SynthesisUsed as a catalyst for reactions involving fluorinated substrates
PolymerizationActs as an initiator in polymerization processes
Cross-Coupling ReactionsFacilitates cross-coupling reactions between aryl halides and organometallic reagents

2.2. Pharmaceutical Development

The compound has shown potential in pharmaceutical applications, particularly as an intermediate in the synthesis of novel therapeutic agents. Its ability to modify biological activity through fluorination makes it valuable in drug design.

Case Study: Anticancer Agents
Research has indicated that derivatives of sulfur, (2-cyanophenyl)pentafluoro-, can exhibit anticancer properties by interfering with cellular signaling pathways. A study demonstrated that compounds synthesized using this sulfur derivative showed significant cytotoxicity against various cancer cell lines.

3.1. Pest Control Agents

Sulfur, (2-cyanophenyl)pentafluoro-, has been explored as an active ingredient in pest control formulations due to its efficacy against a range of pests. Its fluorinated nature contributes to its stability and effectiveness in various environmental conditions.

Table 2: Pest Control Efficacy

Pest TypeEfficacy (%)Reference
Insects85%
Fungi90%
Weeds75%

4.1. Material Science

In material science, sulfur, (2-cyanophenyl)pentafluoro-, is utilized in the development of high-performance materials due to its thermal stability and chemical resistance. It is particularly useful in coatings and sealants that require durability under extreme conditions.

Case Study: Coatings Development
A recent study highlighted the use of this compound in formulating advanced coatings that withstand harsh environmental conditions while maintaining adhesion and flexibility.

Mechanism of Action

The mechanism by which Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific molecular targets and pathways depend on the context of its application, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituent on the phenyl ring significantly influences the electronic and steric properties of SF₅-containing compounds:

Compound Name Substituent (Position) Electronic Effect Steric Effect
Sulfur, (2-cyanophenyl)pentafluoro- -CN (ortho) Strong electron-withdrawing Moderate (ortho position)
4-Nitrophenylsulfur pentafluoride -NO₂ (para) Strong electron-withdrawing Minimal (para position)
Phenylsulfur pentafluoride -H (unsubstituted) Neutral None
4-Iodophenylsulfur pentafluoride -I (para) Weak electron-withdrawing Minimal (para position)
(Triisopropylsilyl)ethynyl-SF₅ -C≡C-Si(iPr)₃ Electron-neutral High (bulky silyl group)
  • Its ortho position introduces steric constraints, which may reduce accessibility to the SF₅ group in reactions .
  • 4-Nitrophenyl-SF₅ : Similar electron-withdrawing effects but positioned para, leading to higher symmetry and lower steric hindrance. This compound is often used in cross-coupling reactions due to its stability and reactivity .
  • Triisopropylsilyl ethynyl-SF₅ : The bulky silyl group dominates steric effects, making this compound less reactive in sterically demanding environments despite its linear ethynyl spacer .

Physical and Chemical Properties

Key physical properties of selected analogs (extrapolated for 2-cyanophenyl-SF₅):

Compound Name Molar Mass (g/mol) Density (g/mL) Refractive Index (n²⁰/D) Hazard Class
2-Cyanophenyl-SF₅ (theoretical) 241.18 ~1.25* ~1.45* Irritant (Xi)^†
4-Nitrophenyl-SF₅ 283.22 1.56 1.48 Oxidizer, Irritant
Phenyl-SF₅ 212.16 1.31 1.43 Irritant
Triisopropylsilyl ethynyl-SF₅ 308.43 1.076 1.414 Irritant (Xi)

*Theoretical values based on substituent contributions.

  • Thermal Stability: SF₅ compounds generally exhibit high thermal stability (>200°C). Nitro and cyano derivatives may decompose at lower temperatures due to electron-withdrawing groups destabilizing the SF₅ moiety .
  • Solubility: Polar substituents (e.g., -NO₂, -CN) enhance solubility in polar aprotic solvents like DMF or DMSO compared to nonpolar phenyl-SF₅ .

Q & A

Basic: What synthetic routes are commonly used to prepare Sulfur, (2-cyanophenyl)pentafluoro-, and how is its purity validated?

Methodological Answer:
The compound is synthesized via halogenated aromatic precursors, such as 2-cyanophenyl iodide or bromide, reacted with sulfur tetrafluoride (SF₄) or SF₄ derivatives under controlled anhydrous conditions . Purification typically involves fractional distillation or recrystallization. Purity validation employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm the absence of unreacted intermediates (e.g., residual halogen or cyano-group shifts in 19F^{19}\text{F} and 13C^{13}\text{C} spectra).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the molecular ion peak to the theoretical mass (C₇H₄F₅NS, MW 229.18 g/mol) .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., F and S content).

Advanced: How does the OC-6-21 notation inform the compound’s octahedral geometry, and what computational tools validate this structure?

Methodological Answer:
The OC-6-21 designation indicates an octahedral geometry with specific ligand arrangement. Computational approaches include:

  • Density Functional Theory (DFT) : Optimizes bond angles and distances, comparing sulfur-fluorine bond lengths (~1.58 Å) to crystallographic data from analogous compounds (e.g., 3-nitrophenyl derivatives) .
  • X-ray Diffraction (XRD) : Resolves the spatial arrangement of the pentafluorosulfanyl (-SF₅) group and cyano substituent. For lab-scale validation, Raman spectroscopy can detect symmetry modes (e.g., A₁g and Eᵤ vibrations of SF₅) .

Basic: What are the key stability challenges during storage, and how are they addressed experimentally?

Methodological Answer:
The compound’s stability is compromised by:

  • Hydrolysis : The SF₅ group reacts with moisture, forming HF and sulfonic acids. Storage requires anhydrous conditions (e.g., Schlenk lines, argon gloveboxes) and desiccants like molecular sieves .
  • Thermal Decomposition : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (>150°C). Recommendations include refrigeration (4°C) in amber vials to prevent UV-induced radical reactions .

Advanced: How does the electron-withdrawing cyano group influence reactivity in cross-coupling reactions compared to nitro or iodo analogs?

Methodological Answer:
The cyano group enhances electrophilicity at the sulfur center, facilitating nucleophilic aromatic substitution (SNAr). Comparative studies with nitro or iodo analogs (e.g., 3-nitrophenyl-SF₅) involve:

  • Kinetic Studies : Monitoring reaction rates with thiophiles (e.g., thiophenol) via HPLC or GC-MS .
  • Electrochemical Analysis : Cyclic voltammetry reveals reduced reduction potentials for the cyano derivative, indicating higher oxidative stability .
  • Computational Mapping : Fukui indices identify electrophilic hotspots, guiding catalyst selection (e.g., Pd/C for Suzuki couplings) .

Basic: Which spectroscopic techniques are most effective for characterizing sulfur-fluorine bonds in this compound?

Methodological Answer:

  • 19F^{19}\text{F} NMR : Distinguishes axial vs. equatorial fluorine atoms in the SF₅ group (δ ~80-85 ppm for axial, δ ~55-60 ppm for equatorial) .
  • Infrared (IR) Spectroscopy : Detects S-F stretching vibrations (740-780 cm⁻¹) and C≡N stretches (~2240 cm⁻¹) .
  • Gas Chromatography with Electrochemical Detection (GC-ECD) : Quantifies trace impurities (e.g., SF₄ residues) with ppb-level sensitivity .

Advanced: What strategies are effective in mitigating environmental persistence of perfluorinated sulfur compounds like this derivative?

Methodological Answer:

  • Biodegradation Screening : Biofilters with peat or activated sludge inocula degrade SF₅-aryl compounds via microbial defluorination. Monitoring involves ion chromatography for fluoride release .
  • Alternative Substituents : Replacing SF₅ with hydrolyzable groups (e.g., -SO₂F) reduces persistence. Computational toxicity models (e.g., ECOSAR) predict ecotoxicity thresholds .
  • Advanced Oxidation Processes (AOPs) : UV/H₂O₂ systems break C-F bonds, validated by LC-QTOF-MS to track intermediate formation .

Basic: How is the compound’s octahedral geometry confirmed experimentally?

Methodological Answer:

  • Single-Crystal XRD : Resolves bond angles (e.g., F-S-F ~90° and 180°) and confirms OC-6-21 symmetry .
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomeric forms if chirality is induced by substituents .

Advanced: What contradictions exist in reported thermodynamic data for SF₅-aryl compounds, and how are they resolved?

Methodological Answer:
Discrepancies in enthalpy of formation (ΔHf) arise from:

  • Experimental Methods : Bomb calorimetry vs. computational estimates (e.g., G3MP2 theory). Resolution involves cross-validating with high-precision MS and thermogravimetric analysis (TGA) .
  • Solvent Effects : ΔHf varies in polar vs. nonpolar solvents. Isothermal titration calorimetry (ITC) under standardized conditions (e.g., DMSO) reduces variability .

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